molecular formula C4H8ClNO4S B8504719 Ethyl 2-(chlorosulfonylamino)acetate

Ethyl 2-(chlorosulfonylamino)acetate

Cat. No.: B8504719
M. Wt: 201.63 g/mol
InChI Key: UNTDTIMKVXGOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(chlorosulfonylamino)acetate is an organic compound with the molecular formula C4H7ClO4S. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(chlorosulfonylamino)acetate can be synthesized through the reaction of ethyl acetate with chlorosulfonic acid. The reaction typically occurs at room temperature and requires careful control of reaction conditions to prevent side reactions. The general reaction scheme is as follows:

C4H8O2 + ClSO3H → C4H7ClO4S + H2O\text{C4H8O2 + ClSO3H → C4H7ClO4S + H2O} C4H8O2 + ClSO3H → C4H7ClO4S + H2O

Industrial Production Methods

In industrial settings, the production of ethyl 2-((chlorosulfonyl)amino)acetate involves the use of large-scale reactors with precise temperature and pressure controls. The reaction mixture is continuously stirred, and the product is purified through distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chlorosulfonylamino)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Produces substituted ethyl 2-aminoacetates.

    Hydrolysis: Produces ethyl 2-aminoacetate and sulfuric acid.

    Reduction: Produces ethyl 2-aminoacetate

Scientific Research Applications

Ethyl 2-(chlorosulfonylamino)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Utilized in the development of drugs, particularly those targeting bacterial and fungal infections.

    Industry: Applied in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 2-((chlorosulfonyl)amino)acetate involves its reactivity as an electrophile. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity makes it useful in modifying biological molecules for research and therapeutic purposes .

Comparison with Similar Compounds

Ethyl 2-(chlorosulfonylamino)acetate can be compared with similar compounds such as methyl 2-(chlorosulfonyl)acetate and ethyl 2-(chlorosulfonyl)acetate. These compounds share similar reactivity due to the presence of the chlorosulfonyl group but differ in their ester groups (methyl vs. ethyl). The unique properties of ethyl 2-((chlorosulfonyl)amino)acetate, such as its specific reactivity and solubility, make it particularly useful in certain applications .

List of Similar Compounds

Properties

Molecular Formula

C4H8ClNO4S

Molecular Weight

201.63 g/mol

IUPAC Name

ethyl 2-(chlorosulfonylamino)acetate

InChI

InChI=1S/C4H8ClNO4S/c1-2-10-4(7)3-6-11(5,8)9/h6H,2-3H2,1H3

InChI Key

UNTDTIMKVXGOPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNS(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To glycine ethylester hydrochloride (5.00 g, 35.8 mmol) in CH3CN (200 mL), was added sulfuryl chloride (29.00 g, 214.8 mmol), refluxed for 12 hr, and concentrated under reduced pressure. To the reaction mixture, was diethyl ether (100 mL), concentrated under reduced pressure (2×), and dried under vacuum. The resultant was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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